Isopropyl formate
Overview
Description
Isopropyl formate, also known as formic acid isopropyl ester, is an organic compound with the molecular formula C4H8O2. It is a colorless liquid with a fruity odor, commonly used as a flavoring agent and fragrance. The compound is an ester formed from formic acid and isopropanol, and it is known for its pleasant smell and volatility .
Scientific Research Applications
Isopropyl formate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery.
Industry: Utilized as a flavoring agent in food and beverages, and as a fragrance in perfumes and cosmetics.
Mechanism of Action
Target of Action
Isopropyl formate, also known as propan-2-yl formate, is primarily used as a flavoring and fragrance agent . It does not have a specific biological target as it is not a drug or a biologically active compound. Instead, it interacts with olfactory receptors to produce a specific scent or flavor.
Biochemical Pathways
It can be produced through the esterification of formic acid with isopropanol . In the environment, it can undergo oxidation reactions initiated by radicals like Cl- and OH-, leading to various products .
Pharmacokinetics
Its physical properties such as its boiling point (68°c) and density (0884 g/mL at 25°C) suggest that it is a volatile compound that can readily evaporate and be inhaled . Its solubility in water and miscibility with alcohol, ether, and most organic solvents suggest that it can be absorbed and distributed in the body, although the specifics would depend on the route of exposure and other factors.
Safety and Hazards
Future Directions
The market for Isopropyl formate is witnessing substantial growth due to several factors. The increasing demand for solvents in various industries and the growing demand for natural flavors and fragrances in the food and beverages industry are key market trends driving the growth of the this compound market . The market also presents significant growth opportunities in the pharmaceutical industry .
Biochemical Analysis
Biochemical Properties
Isopropyl formate plays a role in biochemical reactions primarily as a substrate for esterases, enzymes that catalyze the hydrolysis of esters into their corresponding alcohols and acids. In the case of this compound, the hydrolysis reaction yields isopropanol and formic acid. Esterases, such as carboxylesterases, interact with this compound by binding to the ester bond and facilitating its cleavage. This interaction is crucial for the metabolism and detoxification of ester compounds in biological systems .
Cellular Effects
This compound has been shown to influence various cellular processes. In microbial cells, such as Escherichia coli, this compound can affect cell growth and viability. High concentrations of this compound can lead to membrane permeabilization, disrupting cellular homeostasis and leading to cell death . Additionally, this compound can impact cellular metabolism by altering the expression of genes involved in stress response and detoxification pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with cellular membranes and enzymes. The ester bond in this compound is susceptible to hydrolysis by esterases, leading to the production of isopropanol and formic acid. These metabolites can further interact with cellular components, influencing enzyme activity and gene expression. For instance, formic acid can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of moisture and heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound is generally well-tolerated, with minimal adverse effects. At higher doses, it can cause toxicity, including respiratory irritation, central nervous system depression, and liver damage. Animal studies have shown that the threshold for toxic effects varies depending on the species and the route of administration. For instance, inhalation of high concentrations of this compound can lead to respiratory distress and systemic toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to ester hydrolysis and alcohol metabolism. The primary metabolic pathway involves the hydrolysis of this compound by esterases to produce isopropanol and formic acid. Isopropanol is further metabolized by alcohol dehydrogenase to acetone, which can enter various metabolic pathways, including the citric acid cycle. Formic acid can be metabolized by formate dehydrogenase to carbon dioxide and water, contributing to cellular respiration .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion across cellular membranes. Due to its lipophilic nature, this compound can easily penetrate lipid bilayers and accumulate in cellular compartments. Binding proteins and transporters may facilitate its distribution within tissues, although specific transport mechanisms for this compound have not been extensively studied .
Subcellular Localization
This compound is primarily localized in the cytoplasm and cellular membranes. Its lipophilic properties allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, this compound can be found in organelles involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria. The subcellular localization of this compound can influence its activity and interactions with cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl formate can be synthesized through the esterification of formic acid with isopropanol. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid. The process can be summarized as follows: [ \text{HCOOH} + \text{CH}_3\text{CH(OH)CH}_3 \rightarrow \text{HCOOCH(CH}_3\text{)}_2 + \text{H}_2\text{O} ] In this reaction, formic acid (HCOOH) reacts with isopropanol (CH3CH(OH)CH3) to produce this compound (HCOOCH(CH3)2) and water (H2O). The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in a three-necked flask equipped with an oil-water separator and a thermometer. The mixture of formic acid, isopropanol, concentrated sulfuric acid, and benzene is heated and refluxed until the anhydrous fraction appears. The layers are then separated, and the organic layer is washed, neutralized, dried, and distilled under reduced pressure to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Isopropyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form formic acid and isopropanol.
Reduction: Reduction reactions involving this compound can lead to the formation of isopropanol and formic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce this compound.
Major Products Formed:
Oxidation: Acetic formic anhydride, acetone, formic acid.
Hydrolysis: Formic acid, isopropanol.
Reduction: Isopropanol, formic acid.
Comparison with Similar Compounds
Isopropyl formate can be compared with other esters such as:
Methyl formate (HCOOCH3): Similar in structure but with a methyl group instead of an isopropyl group.
Ethyl formate (HCOOCH2CH3): Contains an ethyl group instead of an isopropyl group.
Propyl formate (HCOOCH2CH2CH3): Contains a propyl group instead of an isopropyl group.
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties, such as its fruity odor and volatility. Its ability to form porous structures in microsphere preparation also sets it apart from other esters .
Properties
IUPAC Name |
propan-2-yl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(2)6-3-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOUBSOVHSONPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027258 | |
Record name | Isopropyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pleasant odor; [HSDB], Liquid, colourless liquid with a fruity, ether-like odour | |
Record name | Isopropyl formate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5723 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Isopropyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isopropyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/651/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
68.2 °C at 760 mm Hg, BP: 63.3 °C, 67.00 to 70.00 °C. @ 760.00 mm Hg | |
Record name | ISOPROPYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isopropyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
22 °F (closed cup) | |
Record name | ISOPROPYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly sol in water, Sol in alcohol, ether, and acetone, 20.7 mg/mL at 25 °C, slightly soluble in water; completely miscible with alcohol, ether, and most organic solvents | |
Record name | ISOPROPYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isopropyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isopropyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/651/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8728 at 20 °C/4 °C, 0.877-0.883 (20°) | |
Record name | ISOPROPYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isopropyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/651/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.03 (Air= 1) | |
Record name | ISOPROPYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
138.0 [mmHg], Vapor pressure: 100 mm Hg at 17.8 °C, 138 mm Hg at 25 °C | |
Record name | Isopropyl formate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5723 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOPROPYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
625-55-8 | |
Record name | Isopropyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isopropyl formate | |
Source | ChemIDplus | |
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Record name | Formic acid, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Isopropyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027258 | |
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Record name | Isopropyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.911 | |
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Record name | ISOPROPYL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1L164W42G | |
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Record name | ISOPROPYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6401 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isopropyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-80 °C | |
Record name | Isopropyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040579 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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